Cas no 111507-07-4 (Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, (R)-)

Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, (R)- structure
111507-07-4 structure
Product Name:Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, (R)-
CAS No:111507-07-4
MF:C11H24N2O
MW:200.321063041687
CID:1203250
PubChem ID:10352768
Update Time:2025-04-20

Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, (R)- Chemical and Physical Properties

Names and Identifiers

    • Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, (R)-
    • Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, (2R)-
    • SCHEMBL14067667
    • (2R)-2-Amino-4-methyl-N-(3-methylbutyl)pentanamide
    • 111507-07-4
    • Inchi: 1S/C11H24N2O/c1-8(2)5-6-13-11(14)10(12)7-9(3)4/h8-10H,5-7,12H2,1-4H3,(H,13,14)/t10-/m1/s1
    • InChI Key: HCDLAJHOIWLVLK-SNVBAGLBSA-N
    • SMILES: O=C([C@@H](CC(C)C)N)NCCC(C)C

Computed Properties

  • Exact Mass: 200.18902
  • Monoisotopic Mass: 200.188863393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12
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